molecular formula C9H13NO B13694384 O-(2-Isopropylphenyl)hydroxylamine

O-(2-Isopropylphenyl)hydroxylamine

Cat. No.: B13694384
M. Wt: 151.21 g/mol
InChI Key: QGNWNCSAPOUAOX-UHFFFAOYSA-N
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Description

O-(2-Isopropylphenyl)hydroxylamine is an organic compound with the molecular formula C9H13NO. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 2-isopropylphenyl group. This compound is known for its applications in organic synthesis and as a building block in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Isopropylphenyl)hydroxylamine typically involves the reaction of 2-isopropylphenol with hydroxylamine derivatives. One common method is the O-alkylation of hydroxylamine with 2-isopropylphenol under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: O-(2-Isopropylphenyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-(2-Isopropylphenyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-Isopropylphenyl)hydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can donate electrons to form bonds with electrophiles, facilitating the formation of new chemical bonds. This property makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison: O-(2-Isopropylphenyl)hydroxylamine is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to other hydroxylamine derivatives. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it suitable for specific applications where other hydroxylamine derivatives may not be as effective .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

O-(2-propan-2-ylphenyl)hydroxylamine

InChI

InChI=1S/C9H13NO/c1-7(2)8-5-3-4-6-9(8)11-10/h3-7H,10H2,1-2H3

InChI Key

QGNWNCSAPOUAOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1ON

Origin of Product

United States

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